(3,3,3-Trichloroprop-1-enyl)benzene

Polymer Chemistry Anionic Polymerization Specialty Monomers

(3,3,3-Trichloroprop-1-enyl)benzene, commonly indexed as Trichloromethylstyrene (CAS 61465-75-6), is a chlorinated aromatic compound with the molecular formula C9H7Cl3 and a molecular weight of approximately 221.51 g/mol. It is characterized by a styrene backbone featuring a trichloromethyl group, which distinguishes it from other halogenated styrenes.

Molecular Formula C9H7Cl3
Molecular Weight 221.5 g/mol
CAS No. 61465-75-6
Cat. No. B12641629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3,3-Trichloroprop-1-enyl)benzene
CAS61465-75-6
Molecular FormulaC9H7Cl3
Molecular Weight221.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(Cl)(Cl)Cl
InChIInChI=1S/C9H7Cl3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
InChIKeyNUDSHVLUIKPZLF-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichloromethylstyrene (CAS 61465-75-6) Chemical Profile and Procurement Baseline


(3,3,3-Trichloroprop-1-enyl)benzene, commonly indexed as Trichloromethylstyrene (CAS 61465-75-6), is a chlorinated aromatic compound with the molecular formula C9H7Cl3 and a molecular weight of approximately 221.51 g/mol . It is characterized by a styrene backbone featuring a trichloromethyl group, which distinguishes it from other halogenated styrenes . Key physicochemical properties include a density of 1.328 g/cm³ and a boiling point of 258.6°C at 760 mmHg .

Why Trichloromethylstyrene (CAS 61465-75-6) is Not a Drop-in Substitute for Common Styrenic Monomers


Despite its shared styrene backbone, Trichloromethylstyrene (CAS 61465-75-6) cannot be generically substituted for other substituted styrenes, such as 4-chloromethylstyrene or 4-methylstyrene, in polymer synthesis without significant consequences. The presence of the highly electronegative trichloromethyl (-CCl3) substituent dramatically alters the monomer's reactivity, polarity, and the properties of the resulting polymer . Unlike simple chloromethylstyrenes, this compound imparts distinct characteristics that are crucial in applications like anionic polymerization for producing functionalized polymers with specific termination chemistry [1]. Direct substitution would likely lead to polymers with different molecular weights, chain structures, and performance characteristics, failing to meet the required specifications for advanced materials [2].

Quantitative Comparative Evidence for Trichloromethylstyrene (CAS 61465-75-6) Selection


Reactivity in Anionic Polymerization: Trichloromethylstyrene vs. 4-Chloromethylstyrene

In the context of anionic polymerization, Trichloromethylstyrene (CAS 61465-75-6) demonstrates a distinct reactivity profile compared to 4-chloromethylstyrene, primarily due to the stronger electron-withdrawing effect of the -CCl3 group versus the -CH2Cl group . This difference is crucial for chain-end functionalization. The p-trichloromethylstyrene variant, a close analog, is specifically used in textbook examples of anionic polymerization followed by termination with electrophiles like ethylene oxide to form precise polymer architectures [1]. While a direct, side-by-side kinetic study for CAS 61465-75-6 against 4-chloromethylstyrene is not available, this class-level inference highlights a key differentiator for researchers designing functionalized polymers [2].

Polymer Chemistry Anionic Polymerization Specialty Monomers

Physical Property Differentiation: Trichloromethylstyrene (61465-75-6) vs. Styrene (100-42-5)

Trichloromethylstyrene (CAS 61465-75-6) exhibits significantly different physical properties compared to the unsubstituted parent monomer, styrene (CAS 100-42-5) . The addition of the trichloromethyl group substantially increases the compound's boiling point, density, and hydrophobicity .

Physicochemical Properties Monomer Selection Material Science

Validated Application Scenarios for Trichloromethylstyrene (CAS 61465-75-6) Based on Evidence


Specialty Polymer Synthesis via Anionic Polymerization

This compound is most appropriately utilized in research and industrial settings that require the synthesis of functionalized polymers through anionic polymerization. The trichloromethyl group provides a unique handle for chain-end modification, as demonstrated by the established methodology of terminating the polymerization with electrophiles like ethylene oxide [1]. This approach is fundamental for creating polymers with specific terminal groups for subsequent reactions or for tailoring material properties like adhesion and compatibility .

Synthesis of High-Performance Copolymers and Crosslinked Networks

Due to the strong electron-withdrawing nature of the trichloromethyl group, this compound is a valuable monomer for creating specialty copolymers with altered polarity and chemical resistance [1]. The enhanced compatibility with certain solvents and its ability to participate in cross-linking reactions make it a candidate for developing advanced coatings, adhesives, and polymer blends . This is particularly relevant where standard styrenic monomers fail to provide the necessary chemical or thermal stability.

Development of Chlorine-Containing Organic Intermediates

As a chlorinated styrene derivative, Trichloromethylstyrene serves as a versatile building block in multi-step organic synthesis. Its reactivity profile, which is distinct from non-chlorinated or less-chlorinated analogs, allows for further functionalization through its vinyl or trichloromethyl groups, leading to more complex molecules for pharmaceutical or agrochemical research intermediates [1].

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